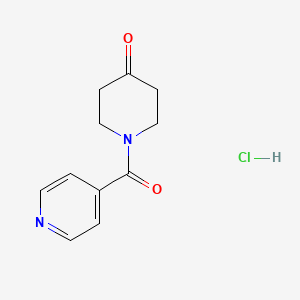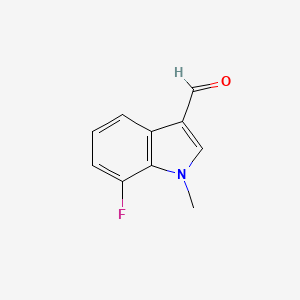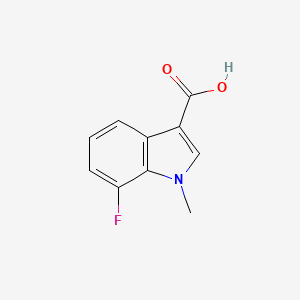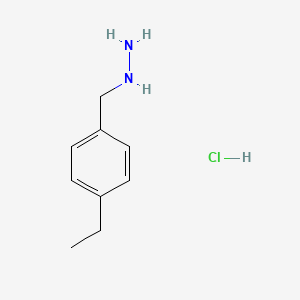![molecular formula C11H14ClN3 B3095982 N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride CAS No. 1269378-58-6](/img/structure/B3095982.png)
N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride
Vue d'ensemble
Description
“N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride” is a chemical compound with the empirical formula C11H14ClN3 . It has a molecular weight of 223.70 . The IUPAC name for this compound is N-methyl [3- (1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H13N3.2ClH/c1-12-9-10-4-2-5-11(8-10)14-7-3-6-13-14;;/h2-8,12H,9H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis
“this compound” is a solid . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the sources I found.Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of pyrazole derivatives, including structures similar to N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride, involves condensation reactions that yield these compounds with high specificity and efficiency. For example, Becerra et al. (2021) reported the ambient-temperature synthesis of a novel pyrazole derivative with detailed characterization through spectroscopic methods, highlighting the methodological advancements in synthesizing such compounds (Becerra, Cobo, & Castillo, 2021).
Biological Activities and Therapeutic Potentials
Pyrazole derivatives exhibit a broad spectrum of biological activities, including enzyme inhibition, which is pivotal in therapeutic applications. Kumar et al. (2013) synthesized a series of 3-aryl-1-phenyl-1H-pyrazole derivatives showing promising acetylcholinesterase and monoamine oxidase inhibitory properties, which are key targets in Alzheimer's disease treatment. These findings indicate the potential of pyrazole derivatives in developing new therapeutic agents (Kumar et al., 2013).
Material Science and Catalysis
In material science, the structural features of pyrazole derivatives make them suitable candidates for catalytic and imaging applications. Basu et al. (2014) explored the photocytotoxic properties of iron(III) complexes containing pyrazole derivatives, demonstrating their potential in medical imaging and photodynamic therapy due to their ability to generate reactive oxygen species upon light exposure. This study underscores the versatility of pyrazole derivatives in applications beyond pharmacology, extending into material science and biomedical engineering (Basu et al., 2014).
Antimicrobial and Fungicidal Activities
The antimicrobial and fungicidal activities of pyrazole derivatives are also noteworthy. Parshad, Verma, and Kumar (2014) reported on the synthesis of pyrano[2,3-c]pyrazoles, demonstrating significant antimicrobial activity against various pathogens. This suggests that compounds similar to this compound could serve as potential leads in developing new antimicrobial agents (Parshad, Verma, & Kumar, 2014).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been used as intermediates in the synthesis of selective and orally active dipeptidylpeptidase 4 inhibitors , suggesting potential targets.
Mode of Action
Based on the structure of the compound, it can be inferred that it may interact with its targets through the pyrazole ring, a common pharmacophore in many bioactive compounds .
Propriétés
IUPAC Name |
N-methyl-1-(3-pyrazol-1-ylphenyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.ClH/c1-12-9-10-4-2-5-11(8-10)14-7-3-6-13-14;/h2-8,12H,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUNGQAAOXUZIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)N2C=CC=N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-YL}methanol hydrochloride](/img/structure/B3095902.png)

![[2-(2,6-Dimethylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B3095925.png)


![[(1-Cyclohexyl-3-pyrrolidinyl)methyl]amine dihydrochloride](/img/structure/B3095941.png)
![[2-(5-Chloro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride](/img/structure/B3095944.png)
![{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}amine dihydrochloride](/img/structure/B3095955.png)



![[(1-Cyclohexyl-3-piperidinyl)methyl]amine dihydrochloride](/img/structure/B3095975.png)
![{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}amine dihydrochloride](/img/structure/B3095984.png)
